An In-Depth Technical Guide to 2-Fluoro-3-formylphenylboronic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Fluoro-3-formylphenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-formylphenylboronic acid is a versatile synthetic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid moiety, an aldehyde group, and a fluorine atom on a phenyl ring, offers a powerful platform for the construction of complex molecular architectures. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations. Furthermore, the presence of a fluorine atom can profoundly influence the physicochemical and pharmacological properties of target molecules, often enhancing metabolic stability, binding affinity, and bioavailability.
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-3-formylphenylboronic acid, its synthesis and purification, and its applications in organic synthesis, with a particular focus on its role in the development of novel therapeutics and functional materials.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 2-Fluoro-3-formylphenylboronic acid is paramount for its effective handling, storage, and application in chemical synthesis.
Core Physical Data
The fundamental physical properties of 2-Fluoro-3-formylphenylboronic acid are summarized in the table below. These values are critical for reaction setup, solvent selection, and purification procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BFO₃ | [1] |
| Molecular Weight | 167.93 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 100-105 °C | [1] |
| Boiling Point (Predicted) | 352.5 ± 52.0 °C | [1] |
| Density (Predicted) | 1.33 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in Methanol | [1] |
Stability and Storage
Proper storage is crucial to maintain the integrity of 2-Fluoro-3-formylphenylboronic acid. It is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C.[1] Boronic acids, in general, can be susceptible to dehydration to form cyclic anhydrides (boroxines) and should be protected from moisture.
Synthesis and Purification
The synthesis of 2-Fluoro-3-formylphenylboronic acid typically proceeds from a readily available starting material, 2-fluoro-3-bromobenzaldehyde. The key transformation involves the conversion of the bromo-substituent to a boronic acid moiety.
Synthetic Workflow
The following diagram illustrates a common synthetic pathway for the preparation of 2-Fluoro-3-formylphenylboronic acid.
Caption: Synthetic workflow for 2-Fluoro-3-formylphenylboronic acid.
Detailed Experimental Protocol: Synthesis
This protocol outlines a general procedure for the synthesis of 2-Fluoro-3-formylphenylboronic acid from 2-fluoro-3-bromobenzaldehyde.
Materials:
-
2-Fluoro-3-bromobenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(OiPr)₃)
-
Hydrochloric acid (HCl), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet is charged with 2-fluoro-3-bromobenzaldehyde and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (in hexanes) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Borylation: After the lithium-halogen exchange is complete, triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for a specified time before being allowed to warm slowly to room temperature.
-
Workup: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified.
Purification Protocol: Recrystallization
Recrystallization is a common and effective method for the purification of solid organic compounds like 2-Fluoro-3-formylphenylboronic acid.[2][3]
General Procedure:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of an organic solvent and water or a combination of two organic solvents (e.g., ethyl acetate/hexanes) can be effective.[4]
-
Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Spectroscopic Characterization
The structural identity and purity of 2-Fluoro-3-formylphenylboronic acid are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule. The aromatic protons will appear as a complex multiplet, and the aldehyde proton will be a distinct singlet or triplet at a downfield chemical shift. The hydroxyl protons of the boronic acid group are often broad and may exchange with D₂O.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the downfield region (around 190-200 ppm).[5] The carbon atoms attached to the fluorine and boron will show characteristic couplings.
-
¹⁹F NMR: Fluorine-19 NMR is a sensitive technique for confirming the presence and environment of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Fluoro-3-formylphenylboronic acid will exhibit characteristic absorption bands for its functional groups. Key expected peaks include: a broad O-H stretching band for the boronic acid hydroxyl groups (around 3300-2500 cm⁻¹), a strong C=O stretching band for the aldehyde (around 1700 cm⁻¹), and C-F stretching vibrations.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected, along with fragment ions resulting from the loss of functional groups such as -OH, -CHO, and the boronic acid moiety.[7][8][9]
Applications in Organic Synthesis
2-Fluoro-3-formylphenylboronic acid is a valuable reagent in organic synthesis, primarily due to its utility in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide or triflate, catalyzed by a palladium(0) complex.[10][11][12][13] 2-Fluoro-3-formylphenylboronic acid serves as the organoboron partner in these reactions, allowing for the introduction of the 2-fluoro-3-formylphenyl moiety into a wide range of organic molecules.
Materials:
-
2-Fluoro-3-formylphenylboronic acid
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, water)
Procedure:
-
Reaction Setup: A reaction vessel is charged with the aryl or vinyl halide/triflate, 2-Fluoro-3-formylphenylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst, and the base.
-
Solvent Addition and Degassing: The appropriate solvent is added, and the reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
-
Reaction: The mixture is heated to the desired temperature and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with water or an aqueous solution to remove the base and inorganic byproducts. The organic layer is dried, concentrated, and the product is purified by column chromatography or recrystallization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
2-Fluoro-3-formylphenylboronic acid is a highly valuable and versatile building block for organic synthesis. Its unique combination of a boronic acid, an aldehyde, and a fluorine atom provides chemists with a powerful tool for the efficient construction of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its physical properties, synthetic routes, and reactivity is essential for harnessing its full potential in the laboratory.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Johansson, H. et al. Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry.
- Guild, C. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
- Ferreira da Silva, F. et al. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules. 2019.
- ResearchGate. 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
- ResearchGate. Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria.
-
City University of New York. Purification by Recrystallization. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
- Royal Society of Chemistry. Suzuki–Miyaura Coupling. 2016.
- ResearchGate.
- ResearchGate. Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory.
- Goverdhan, M. et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. 2000.
- ResearchGate. 1 H NMR chemical shifts and coupling constants of selected model compounds.
-
Interpretation of mass spectra. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
PubChem. 2-Formylphenylboronic acid. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
-
Chemdad. 2-FLUORO-3-FORMYLPHENYLBORONIC ACID. [Link]
- Google Patents. Method for producing formylphenylboronic acids.
- ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
-
Reddit. Purification of boronic acids? [Link]
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Specac. Table of Characteristic IR Absorptions. [Link]
- Google Patents. Preparation method of 2-fluoro-5-bromobenzaldehyde.
- ResearchGate. FT-IR spectra of samples B0, B1, B2, and B3.
Sources
- 1. 2-FLUORO-3-FORMYLPHENYLBORONIC ACID Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]



